molecular formula C12H18FNO3S B12041071 (2R,4S)-4-Fluoro-2-methylpyrrolidine p-toluenesulfonate

(2R,4S)-4-Fluoro-2-methylpyrrolidine p-toluenesulfonate

Cat. No.: B12041071
M. Wt: 275.34 g/mol
InChI Key: GUUMBPPKIBRBBU-SJGICDGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4S)-4-Fluoro-2-methylpyrrolidine p-toluenesulfonate is a chemical compound that features a pyrrolidine ring substituted with a fluorine atom and a methyl group. The compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of (2R,4S)-4-Fluoro-2-methylpyrrolidine p-toluenesulfonate typically involves the following steps:

Chemical Reactions Analysis

(2R,4S)-4-Fluoro-2-methylpyrrolidine p-toluenesulfonate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R,4S)-4-Fluoro-2-methylpyrrolidine p-toluenesulfonate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is used in biological studies to investigate its effects on various biological systems. It can be used as a probe to study enzyme interactions and other biochemical processes.

    Medicine: The compound has potential applications in drug discovery and development. Its unique structural properties make it a candidate for the development of new therapeutic agents.

    Industry: The compound is used in various industrial applications, including the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,4S)-4-Fluoro-2-methylpyrrolidine p-toluenesulfonate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and other proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

(2R,4S)-4-Fluoro-2-methylpyrrolidine p-toluenesulfonate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents and counterion, which can provide distinct reactivity and application potential.

Properties

Molecular Formula

C12H18FNO3S

Molecular Weight

275.34 g/mol

IUPAC Name

(2R,4S)-4-fluoro-2-methylpyrrolidine;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C5H10FN/c1-6-2-4-7(5-3-6)11(8,9)10;1-4-2-5(6)3-7-4/h2-5H,1H3,(H,8,9,10);4-5,7H,2-3H2,1H3/t;4-,5+/m.1/s1

InChI Key

GUUMBPPKIBRBBU-SJGICDGZSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CN1)F.CC1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CC1CC(CN1)F.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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